Ethyl Octanoate - d5
CAS No.:
Cat. No.: VC0211413
Molecular Formula: C10H15D5O2
Molecular Weight: 177.295
Purity: 95% min.
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15D5O2 |
|---|---|
| Molecular Weight | 177.295 |
Introduction
Chemical Structure and Properties
Ethyl Octanoate-d5 is a fatty acid ethyl ester with five deuterium atoms replacing specific hydrogen positions in the molecular structure. The parent compound, ethyl octanoate, results from the formal condensation of octanoic acid with ethanol and plays roles as both a metabolite and flavor compound .
Molecular Composition
The chemical properties of Ethyl Octanoate-d5 closely resemble those of the non-deuterated parent compound with some modifications due to the isotopic substitution:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅D₅O₂ |
| Monoisotopic Molecular Weight | ~177.17 g/mol |
| CAS Registry Number | Not specifically identified in search results |
| IUPAC Name | Ethyl octanoate-d5 |
| InChI Key | Variant of YYZUSRORWSJGET-UHFFFAOYSA-N |
Physical Properties
Based on the characteristics of regular ethyl octanoate, the d5 variant would exhibit similar physical properties with slight modifications due to the deuterium isotope effect:
| Property | Expected Value |
|---|---|
| Physical State | Liquid at room temperature |
| Boiling Point | Comparable to ethyl octanoate (~191°C) |
| LogP | Approximately 3.2-3.9 |
| Water Solubility | Low (similar to ethyl octanoate) |
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of Ethyl Octanoate-d5 typically follows esterification pathways similar to those used for other deuterated analogs, with modifications to achieve the specific d5 labeling pattern:
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Esterification of partially deuterated octanoic acid with ethanol
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Esterification of octanoic acid with partially deuterated ethanol
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Selective deuteration of regular ethyl octanoate
Laboratory Scale Production
For research applications, the compound is typically synthesized through controlled esterification reactions using appropriate deuterium sources. Unlike the d15 variant where all fifteen hydrogen atoms are replaced with deuterium, the d5 variant requires selective deuteration at specific positions, making synthesis more challenging.
Analytical Applications
Role as an Internal Standard
Ethyl Octanoate-d5 serves as an internal standard in various analytical methodologies:
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Gas Chromatography-Mass Spectrometry (GC-MS) analysis
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Liquid Chromatography-Mass Spectrometry (LC-MS) applications
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Quantification of ethyl octanoate in complex matrices
The five deuterium atoms provide sufficient mass difference from the non-deuterated compound, allowing accurate detection and quantification while maintaining similar chromatographic behavior .
Metabolic Tracing Studies
As a tracer molecule, Ethyl Octanoate-d5 enables researchers to:
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Monitor metabolic transformations of fatty acid esters
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Investigate biotransformation pathways
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Determine pharmacokinetic parameters
The deuterium labeling allows for distinct mass spectrometric identification compared to endogenous compounds, while the partial deuteration (d5 vs. d15) provides a balance between isotopic effects and analytical sensitivity.
Comparison with Related Compounds
Ethyl Octanoate vs. Deuterated Variants
| Compound | Molecular Weight | Primary Applications | Isotopic Properties |
|---|---|---|---|
| Ethyl Octanoate | 172.26 g/mol | Flavor component, metabolic studies | Natural isotopic abundance |
| Ethyl Octanoate-d5 | ~177.17 g/mol | Internal standard, metabolic tracing | 5 deuterium atoms |
| Ethyl Octanoate-d15 | 187.36 g/mol | Comprehensive tracing studies | 15 deuterium atoms |
Structural Considerations
The position of deuterium atoms in Ethyl Octanoate-d5 significantly impacts its utility as an analytical standard. Common deuteration patterns include:
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Terminal methyl group deuteration
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Ethyl ester portion deuteration
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Strategic deuteration at metabolically stable positions
Biochemical Properties and Activities
Metabolic Considerations
Like regular ethyl octanoate, the d5 variant interacts with metabolic systems but with subtle differences due to deuteration:
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Deuterium isotope effects may slightly alter reaction rates in enzymatic processes
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The compound can serve as a substrate for esterases and other metabolic enzymes
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Deuteration may affect lipophilicity and membrane permeability
Research Methodologies
Analytical Methods Development
Research involving Ethyl Octanoate-d5 typically employs sophisticated analytical methodologies:
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Selective ion monitoring in mass spectrometry
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Multiple reaction monitoring for enhanced specificity
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Isotope dilution techniques for absolute quantification
Validation Parameters
When using Ethyl Octanoate-d5 as an internal standard, researchers typically evaluate:
| Parameter | Typical Acceptance Criteria |
|---|---|
| Recovery | 85-115% |
| Linearity | R² > 0.995 |
| Precision | RSD < 15% |
| Stability | <10% degradation under experimental conditions |
| Isotopic Purity | >98% d5 content |
Current Research Applications
Analytical Chemistry
The compound finds extensive application in analytical chemistry:
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Quantitative analysis of ethyl octanoate in alcoholic beverages
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Flavor profile studies in food products
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Environmental monitoring of ester contaminants
Metabolomics and Pharmacokinetics
In metabolomic studies, Ethyl Octanoate-d5 serves as:
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A tracer for fatty acid metabolism
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A reference standard for fatty acid ethyl ester quantification
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A tool for investigating metabolic disorders related to lipid processing
Limitations and Challenges
Analytical Considerations
When working with Ethyl Octanoate-d5, researchers should consider:
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Potential for deuterium-hydrogen exchange during analysis
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Matrix effects that may interfere with detection
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Chromatographic behavior slightly different from non-deuterated analog
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Mass spectrometric fragmentation patterns specific to deuterated positions
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